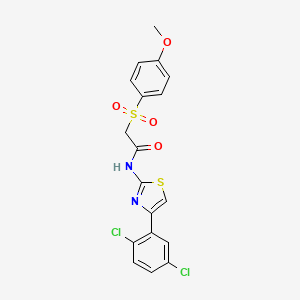

![molecular formula C24H18N2O6 B2708873 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 888459-13-0](/img/structure/B2708873.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide, also known as BDBMC, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Potential Antipsychotic Agents

Research into benzamide derivatives has revealed their potential as antipsychotic agents. Studies have identified specific benzamides that display high potency and selective inhibition of dopaminergic responses, indicating their utility in investigating dopamine D-2 mediated responses. This research is crucial for developing new treatments for psychiatric disorders with fewer side effects (Högberg et al., 1990).

Synthetic Chemistry Advancements

In synthetic chemistry, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides represents a significant advancement. This method facilitates the synthesis of various primary, acyclic aryl, and alkyl carboxamides, contributing to the efficiency and versatility of organic synthesis processes (Wang and Widenhoefer, 2004).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, offering promising leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Receptor Binding Studies for Diagnostics and Therapeutics

Benzamide analogues have been evaluated for their binding affinity to sigma-2 receptors, contributing to the development of novel sigma-2 receptor probes. Such research is instrumental in advancing diagnostic tools and therapeutic agents targeting specific receptor systems (Xu et al., 2005).

Antimicrobial and Antioxidant Activities

The investigation of compounds isolated from endophytic Streptomyces sp. has demonstrated antimicrobial and antioxidant activities, underscoring the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents. This research opens pathways for discovering novel natural products with therapeutic applications (Yang et al., 2015).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6/c1-29-17-8-4-3-7-16(17)23(27)26-21-15-6-2-5-9-18(15)32-22(21)24(28)25-14-10-11-19-20(12-14)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBZUSJGMLGERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)

![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)

![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)